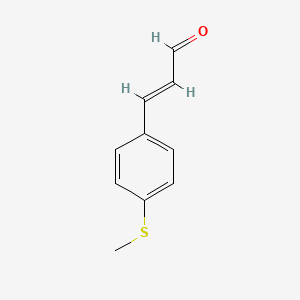
(E)-3-(4-(Methylthio)phenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methylsulfanyl)phenyl]prop-2-enal is an organic compound with a unique structure that includes a phenyl ring substituted with a methylsulfanyl group and an aldehyde functional group
Preparation Methods
The synthesis of 3-[4-(methylsulfanyl)phenyl]prop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include a solvent like ethanol and a temperature range of 25-30°C .
Chemical Reactions Analysis
3-[4-(Methylsulfanyl)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-[4-(Methylsulfanyl)phenyl]prop-2-enal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
3-[4-(Methylsulfanyl)phenyl]prop-2-enal can be compared with similar compounds such as:
3-(4-Methoxyphenyl)-2-propenal: This compound has a methoxy group instead of a methylsulfanyl group, which affects its reactivity and applications.
3-(4-Methylphenyl)-2-propenal:
The uniqueness of 3-[4-(methylsulfanyl)phenyl]prop-2-enal lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ |
InChI Key |
LYQAFCRXUUASLI-NSCUHMNNSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C=O |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















